N-(4-acetamidophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-(4-acetamidophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves a multi-step process:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents include phosphorus oxychloride or thionyl chloride.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide as a reactant.
Formation of the Propanamide Linker: The propanamide linker can be synthesized through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt).
Introduction of the Acetamido Group: The acetamido group can be introduced through acetylation of an amine precursor using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced heterocycles.
Substitution: The acetamido group can undergo nucleophilic substitution reactions to form different amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines or reduced heterocycles.
Substitution: Various amides or other substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a precursor for the synthesis of industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(4-acetamidophenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N-(4-acetamidophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocycles like thiophene or pyridine
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-11(22)18-12-4-6-13(7-5-12)19-15(23)8-9-16-20-17(21-25-16)14-3-2-10-24-14/h2-7,10H,8-9H2,1H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNWLNHGBMEFKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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